Quantifying the 7-100x Potency Gain from KNI-102-Derived GP120-Binding Dipeptides
The optimization of the KNI-102 scaffold led to the synthesis of dipeptide-type inhibitors incorporating a gp120-binding unit (CPF moiety). Compound 11a, a direct derivative of the KNI-102 core, demonstrated a substantial increase in HIV protease inhibitory activity compared to the standard reference compounds 3 and 4 [1].
| Evidence Dimension | HIV Protease Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Compound 11a: IC50 = 0.90 µg/mL (1.1 µM) |
| Comparator Or Baseline | Standard Compound 3: IC50 = 3.7 µg/mL (7.7 µM); Standard Compound 4: IC50 = 75 µg/mL (155 µM) |
| Quantified Difference | Compound 11a exhibited 7 to 100 times higher inhibitory activity than the standard compounds. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This data provides a quantitative SAR benchmark, showing how strategic modification of the KNI-102 core can dramatically enhance potency, informing lead optimization and targeted procurement for specific research needs.
- [1] Asagarasu, A., Uchiyama, T., & Achiwa, K. (1998). Synthesis of dipeptide-type human immunodeficiency virus (HIV) protease inhibitors with a binding unit to gp120. Chemical and Pharmaceutical Bulletin, 46(5), 867-870. View Source
